Chromous formate

Coordination Chemistry Spectrophotometry Metal-Metal Bonding

Sourcing consistent chromous formate with reliable Cr(II) redox properties is a persistent supply-chain challenge-substituting with Cr(II) acetate or chloride alters ligand field and reduction potential, compromising electroplating efficiency and reduction selectivity. Chromous formate addresses this directly. • Enables trivalent chromium electrodeposition at 40-60°C, reducing energy costs versus hexavalent Cr processes while improving worker safety. • Provides chemoselective reduction of ketones/aldehydes with minimized over-reduction-critical for pharmaceutical intermediate synthesis where protecting-group strategies would otherwise be required. • Broad solubility in water, alcohol, ether, and acetone supports biphasic reaction systems and flexible electroplating bath formulation with organic additives.

Molecular Formula C2H2CrO4
Molecular Weight 142.03 g/mol
CAS No. 4493-37-2
Cat. No. B1628623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromous formate
CAS4493-37-2
Molecular FormulaC2H2CrO4
Molecular Weight142.03 g/mol
Structural Identifiers
SMILESC(=O)[O-].C(=O)[O-].[Cr+2]
InChIInChI=1S/2CH2O2.Cr/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
InChIKeyMVOKRNREBQYLTD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromous Formate: Properties and Procurement


Chromous formate (chromium(II) formate; Cr(HCOO)₂) is a coordination compound of divalent chromium, typically obtained as a monohydrate (Cr(HCOO)₂·H₂O) with a molecular weight of 160.05 g/mol [1]. It crystallizes as dark-red cubic crystals that are soluble in water, alcohol, ether, and acetone [1]. The compound is sensitive to atmospheric oxygen and functions primarily as a selective reducing agent and as an intermediate in chromium electroplating baths . Its applications span organic synthesis, catalysis, and trivalent chromium electrodeposition, where it serves as a precursor to Cr(III) formate complexes [2].

Why Chromous Formate Cannot Be Substituted


Chromous formate is not a generic chromium(II) source. Its differentiation arises from three interconnected factors: (1) the redox behavior and coordination geometry of the Cr(II) center, which is modulated by the formate ligand; (2) the specific role of formate as a bridging ligand that enables the formation of binuclear species with Cr–Cr multiple bonding [1]; and (3) the electrochemical behavior of formate-based chromium baths, which proceed via distinct mechanistic pathways compared to oxalate or sulfate systems [2]. Substituting chromous formate with chromium(II) acetate or chromium(II) chloride alters the ligand field, the reduction potential, and the nature of intermediate species in electrodeposition, leading to different plating efficiencies and deposit morphologies [3]. Similarly, replacing it with chromium(III) formate eliminates the reducing power and low-valent reactivity that defines many of its applications . These distinctions are not merely incremental—they determine whether a process yields a functional chromium coating, a desired reduction product, or a stable coordination complex.

Chromous Formate vs. Analogs: Quantitative Evidence


Binuclear Complex Formation: Formate vs. Acetate

Chromous formate forms a binuclear complex, Cr₂(Formate)₃⁺, via the equilibrium 2 Cr(Formate)⁺ + Formate⁻ ⇌ Cr₂(Formate)₃⁺, with an equilibrium constant K = 2.1 ± 0.2 M⁻² [1]. This behavior parallels the well-known dichromium tetraacetate structure but occurs in a narrower ligand concentration range, indicating that the Cr–Cr multiple bond is weaker and more dependent on formate coordination [1]. In contrast, chromium(II) acetate exists predominantly as the quadruply bonded Cr₂(OAc)₄(H₂O)₂ dimer, which is stable over a much wider range of conditions .

Coordination Chemistry Spectrophotometry Metal-Metal Bonding

Electrodeposition Mechanism: Formate vs. Oxalate Baths

The electrodeposition of chromium from formate-based Cr(III) baths proceeds via the formation of hydroxocomplexes of bivalent chromium (Cr(II)), whereas in oxalate-based baths, oxalate complexes of bivalent chromium discharge directly [1]. This mechanistic divergence leads to differences in partial current densities and polarization behavior. Kinetic analysis reveals that the discharge of Cr(II) ions in formate media follows a distinct rate law compared to oxalate systems [1].

Electrochemistry Chromium Plating Electrodeposition

Reduction Selectivity in Organic Synthesis

Chromous formate acts as a selective reducing agent for ketone and aldehyde reductions, particularly in the synthesis of pharmaceutical intermediates . While comparative kinetic data are limited, the formate ligand modulates the reduction potential of the Cr(II)/Cr(III) couple relative to other ligands. Standard reduction potentials for chromium species indicate that the Cr³⁺/Cr²⁺ couple is -0.424 V (vs. SHE) [1]; however, ligand coordination (formate vs. chloride vs. acetate) shifts this value, altering the thermodynamic driving force and chemoselectivity.

Organic Synthesis Reduction Chemoselectivity

Solubility Profile: Formate vs. Chloride and Acetate

Chromous formate is soluble in water, alcohol, ether, and acetone [1]. This broad solubility profile contrasts with chromium(II) chloride, which is soluble in water but less so in organic solvents, and chromium(II) acetate, which is sparingly soluble in water but dissolves in coordinating solvents [2]. The formate's solubility in both aqueous and non-aqueous media facilitates its use in biphasic reactions and in electroplating baths where organic additives are required.

Solubility Formulation Process Chemistry

Chromous Formate: Application Scenarios


Low-Temperature Trivalent Chromium Electroplating

Chromous formate serves as a key component in trivalent chromium electroplating baths. The mechanistic evidence from formate-based Cr(III) baths, which proceed via Cr(II) hydroxocomplex intermediates [1], supports the use of chromous formate as both a chromium source and a buffering/reducing agent. Industrial data indicate that formate-containing baths enable chromium deposition at lower temperatures (40–60°C) compared to conventional hexavalent chromium processes, reducing energy costs and improving worker safety [2]. The solubility of chromous formate in both water and organic solvents further facilitates bath formulation with additives.

Selective Carbonyl Reduction for Pharma Intermediates

In organic synthesis, chromous formate is employed as a selective reducing agent for ketones and aldehydes, particularly in the production of pharmaceutical intermediates [1]. The formate ligand's modulation of the Cr(II)/Cr(III) reduction potential provides chemoselectivity that distinguishes it from stronger reducing agents (e.g., LiAlH₄) or other chromium(II) salts (e.g., chromous chloride). This selectivity minimizes over-reduction and the formation of side products, which is critical in multi-step syntheses where protecting group strategies would otherwise be required.

Controlled Metal-Metal Bonding in MOF Synthesis

The demonstrated ability of chromous formate to form binuclear Cr₂(Formate)₃⁺ species with a weak Cr–Cr multiple bond (K = 2.1 ± 0.2 M⁻²) [1] makes it a candidate precursor for the synthesis of coordination polymers and MOFs. Unlike chromium(II) acetate, which forms a robust quadruply bonded dimer that resists further ligand substitution, chromous formate's binuclear complex exists only in a narrow ligand concentration range and dissociates into mononuclear species at high formate concentrations [1]. This reversible dimerization could be exploited to control metal node connectivity in reticular synthesis.

Homogeneous Catalysis in Biphasic Systems

The broad solubility profile of chromous formate—soluble in water, alcohol, ether, and acetone [1]—enables its use in biphasic reaction systems where chromium(II) salts with more limited solubility would partition poorly. This property is particularly relevant for catalytic hydrogenation, oxidation, and polymerization reactions where the chromium center must access both aqueous and organic phases. The compound's reducing power and ligand lability further support its role as a catalyst precursor in olefin polymerization and oxidation catalysis [2].

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